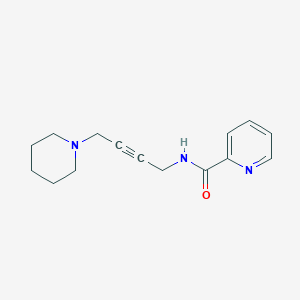
N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” is a compound that has been studied for its potential use in the pharmaceutical industry . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds . Piperidine derivatives are known to exhibit a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including 1H-NMR and 13C-NMR . These techniques can reveal important information about the compound’s structure, such as the presence of aromatic protons .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied to understand its reactivity and potential applications. For example, it has been found that piperidine derivatives can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, its molecular weight and the number of hydrogen bond donors and acceptors can be determined . These properties are important for evaluating the compound’s drug-like behavior .Orientations Futures
The future research on “N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide” and other piperidine derivatives will likely focus on further elucidating their mechanisms of action and optimizing their synthesis. There is also a need for new and effective drugs, and piperidine derivatives could potentially fulfill this need . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary target of N-(4-(piperidin-1-yl)but-2-yn-1-yl)picolinamide is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-4 inhibitor . It binds to DPP-4 in a competitive manner, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretin hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon release, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the half-life and activity of incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones are involved in the regulation of glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, reducing hepatic glucose output .
Pharmacokinetics
The maximum plasma concentration is reached on average 1.5 hours after administration . The half-life of Linagliptin is approximately 131 hours, suggesting a potential for long-lasting effects .
Result of Action
The result of this compound’s action is the potentiation of incretin hormone activity, leading to improved glucose homeostasis . This includes enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production . These effects contribute to the lowering of blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action of this compound, like other DPP-4 inhibitors, can be influenced by various environmental factors. For instance, the hypoxic environment in tumor tissues can affect the expression and activity of DPP-4 . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the compound.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(14-8-2-3-9-16-14)17-10-4-7-13-18-11-5-1-6-12-18/h2-3,8-9H,1,5-6,10-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOLXZNWYITEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
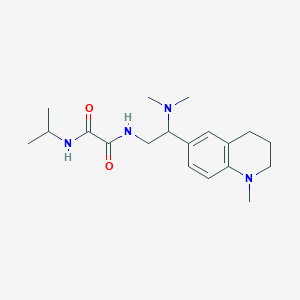
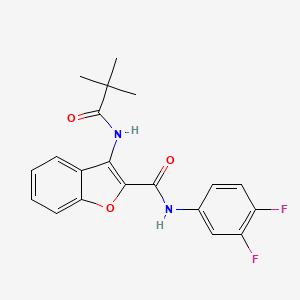
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

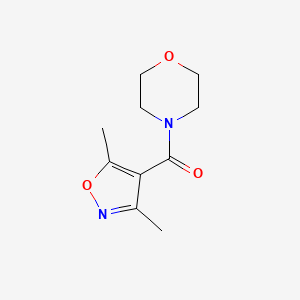
![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)
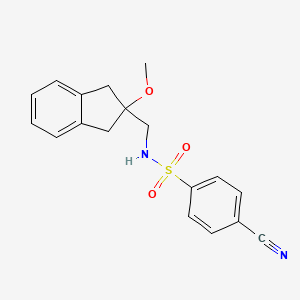
![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
